Efatutazone, also known as Efatutazone, is a synthetic, orally bioavailable compound classified as a thiazolidinedione. [, ] It acts as a highly selective agonist of Peroxisome Proliferator-Activated Receptor gamma (PPARγ), a nuclear receptor involved in regulating gene expression for lipid metabolism, inflammation, cellular differentiation, and apoptosis. [, , , ] Efatutazone demonstrates significantly higher potency compared to earlier-generation PPARγ agonists like troglitazone. [, ] Its role in scientific research focuses on investigating its potential as an anti-cancer agent against various cancers, including esophageal squamous cell carcinoma (ESCC), lung adenocarcinoma, anaplastic thyroid cancer, and breast cancer. [, , , , , , , , , , ]
Inolitazone is derived from thiazolidinedione compounds, which are characterized by their five-membered ring structure containing sulfur. It is classified under the category of PPARγ agonists, which are known to influence glucose metabolism and fat cell differentiation. The compound is particularly noted for its ability to modulate various biological pathways involved in cancer progression and metabolic disorders .
The synthesis of Inolitazone typically involves several key steps:
Inolitazone has a complex molecular structure characterized by a thiazolidinedione core. Its chemical formula is , and it features functional groups that contribute to its activity as a PPARγ agonist. The molecular weight of Inolitazone is approximately 250.28 g/mol. The structural configuration includes:
The three-dimensional conformation of Inolitazone allows it to effectively interact with PPARγ, facilitating its role in gene transcription modulation related to glucose and lipid metabolism .
Inolitazone participates in several chemical reactions relevant to its mechanism of action:
The primary mechanism of action for Inolitazone involves its role as an agonist of PPARγ:
Inolitazone exhibits several notable physical and chemical properties:
Inolitazone has significant potential applications in various scientific fields:
Thiazolidinediones (TZDs) represent a class of nitrogen-containing heterocyclic compounds initially developed for type 2 diabetes management due to their insulin-sensitizing properties through peroxisome proliferator-activated receptor gamma (PPAR-γ) activation. First-generation TZDs like ciglitazone (developed in the 1980s) and troglitazone (first marketed in 1997) demonstrated potent antidiabetic effects but faced significant safety challenges, including troglitazone's withdrawal due to hepatotoxicity [1] [4]. Subsequent derivatives like pioglitazone and rosiglitazone gained FDA approval and became established therapies, though concerns persisted regarding side effects including weight gain, fluid retention, and potential cardiovascular risks [1] [7]. Beyond metabolic regulation, research uncovered broader therapeutic potential for TZDs. Their ability to modulate gene networks involved in cell proliferation, differentiation, inflammation, and apoptosis sparked significant interest in oncology [1] [3]. Early preclinical studies revealed that TZDs like troglitazone and rosiglitazone could inhibit growth in various cancer cell lines and animal models, acting through both PPAR-γ-dependent and independent pathways [3]. This established the TZD scaffold as a privileged structure in medicinal chemistry, paving the way for developing newer analogs with optimized efficacy and safety profiles for non-diabetic indications, particularly cancer [1] [4].
Table 1: Evolution of Key Thiazolidinedione Derivatives
Compound | Primary Indication | Key Milestone | Oncological Potential Demonstrated |
---|---|---|---|
Ciglitazone | Type 2 Diabetes (T2DM) | Developed 1980s (Takeda) | Early in vitro anti-proliferative effects |
Troglitazone | T2DM | Marketed 1997, Withdrawn 2000 (Hepatotoxicity) | Induction of apoptosis in breast cancer cells |
Rosiglitazone | T2DM | FDA Approved 1999 | Suppression of angiogenesis in xenograft models |
Pioglitazone | T2DM | FDA Approved 1999 | Reduction of hepatic fat/NASH improvement |
Inolitazone | Oncology (Investigation) | Preclinical/Clinical Development (2000s-present) | High potency PPARγ agonist in anaplastic models |
Inolitazone (Efatutazone, CS-7017, RS5444) emerged as a structurally distinct, high-affinity PPAR-γ agonist specifically designed to overcome limitations of earlier TZDs, particularly concerning potency and potential application in oncology. Its molecular structure (C₂₇H₂₆N₄O₄S) features a thiobenzyl group, differentiating it from the chromane ring of troglitazone or the pyridinyl moiety of rosiglitazone [8]. This structural modification confers significantly enhanced binding affinity and potency. Transactivation assays demonstrated Inolitazone's exceptional affinity for PPAR-γ, with a half-maximal effective concentration (EC₅₀) of 1 nM for activating PPAR-γ/RXRα-dependent transcription. This potency markedly surpasses earlier TZDs like rosiglitazone (EC₅₀ = 65 nM) and troglitazone (EC₅₀ = 631 nM) [8]. Crucially, Inolitazone exhibits high selectivity for PPAR-γ over other PPAR isoforms (α and δ) in reporter assays [8]. Mechanistically, Inolitazone binds the PPAR-γ ligand-binding domain, inducing a conformational change that facilitates coactivator recruitment and transcriptional regulation of target genes. A key downstream effect is the potent upregulation of the cell cycle kinase inhibitor p21WAF1/CIP1. Silencing p21WAF1/CIP1 renders cells resistant to Inolitazone's anti-proliferative effects, establishing this pathway as critical to its mechanism of action [8]. Initial in vitro studies in anaplastic thyroid cancer (ATC) cell lines (DRO, ARO) revealed potent growth inhibition, with a half-maximal inhibitory concentration (IC₅₀) of 0.8 nM, again significantly lower than rosiglitazone (75 nM) or troglitazone (1412 nM) [8]. This superior potency provided a strong rationale for its development as an anticancer agent.
Table 2: Comparative Potency of PPARγ Agonists
PPARγ Agonist | EC₅₀ (Transactivation) | IC₅₀ (Growth Inhibition in DRO cells) | PPARγ Selectivity |
---|---|---|---|
Inolitazone | 1 nM | 0.8 nM | High (γ >> α, δ) |
Rosiglitazone | 65 nM | 75 nM | Moderate |
Troglitazone | 631 nM | 1412 nM | Low-Moderate |
Pioglitazone | ~550 nM* | ~500 nM* | Moderate |
(Representative values from literature [1] [8]; *Pioglitazone values estimated based on typical relative potency comparisons)
Inolitazone's significance extends beyond its high potency as a PPAR-γ ligand; it intersects with critical oncological and metabolic pathways dysregulated in cancer. PPAR-γ activation exerts multifaceted anti-tumor effects: suppression of proliferation, induction of apoptosis, inhibition of angiogenesis, and modulation of inflammation [1] [3]. Inolitazone specifically triggers G1 cell cycle arrest and apoptosis in sensitive cancer cells, heavily dependent on p21WAF1/CIP1 upregulation [8]. Furthermore, PPAR-γ agonists like Inolitazone influence key signaling cascades frequently altered in cancer, including the PI3K/Akt, NF-κB, and MAPK pathways. This modulation can overcome drug resistance and enhance therapeutic outcomes [3]. A particularly relevant area is lipid metabolism reprogramming, a recognized hallmark of cancer essential for membrane biosynthesis, energy storage, and signaling molecule production [6] [9]. Tumors often exhibit enhanced de novo lipogenesis and lipid scavenging. PPAR-γ is a master regulator of adipogenesis and lipid metabolism. Inolitazone, by potently activating PPAR-γ, can disrupt oncogenic lipid metabolism. This includes potentially inhibiting key lipogenic enzymes (e.g., ACLY, ACC, FASN) and modulating fatty acid uptake (e.g., via CD36/FATPs) and oxidation [6] [9]. Research demonstrates that KRAS-driven cancers, known for metabolic flexibility and resistance, utilize scavenging pathways like macropinocytosis to acquire extracellular proteins and lipids under nutrient stress [9]. Inolitazone's ability to modulate lipid handling genes positions it as a potential strategy to target this adaptive mechanism. Its impact extends to mitochondrial function and fatty acid oxidation (FAO), an energy pathway exploited by some cancers, particularly under metabolic stress or during dormancy [9]. Preclinical studies show activity in anaplastic thyroid cancer models [8] and suggest potential in other malignancies characterized by dysregulated metabolism, such as endometrial cancer where obesity and lipid dysregulation are strong risk factors [6]. The exploration of leriglitazone, another BBB-penetrant PPARγ agonist, in neurodegenerative diseases further underscores the therapeutic potential of this class beyond metabolism, particularly in modulating neuroinflammation and promoting remyelination [5], though Inolitazone's primary focus remains oncology.
Table 3: Key Pathways Targeted by Inolitazone in Oncology
Pathway Category | Specific Targets/Processes | Potential Anti-Tumor Effect |
---|---|---|
Cell Cycle & Apoptosis | p21WAF1/CIP1 upregulation, Bcl-2/Bcl-xL inhibition | G1 arrest, Caspase activation, Apoptosis induction |
Signal Transduction | PI3K/Akt suppression, NF-κB inhibition, MAPK modulation | Reduced proliferation/survival, Sensitization to therapy |
Lipid Metabolism | PPARγ-mediated gene regulation (FASN, CD36, CPT1A, etc.) | Disruption of de novo lipogenesis, Altered FA uptake/oxidation |
Tumor Microenvironment | Anti-inflammatory cytokine shift (e.g., reduced TNFα, IL-6) | Reduced inflammation, Potential immunomodulation |
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.: 12007-33-9
CAS No.: 1242240-30-7